Comparative Antiviral Potency: Sisunatovir vs. Other RSV Fusion Inhibitors
In a direct cross-study comparison of in vitro antiviral activity, sisunatovir hydrochloride exhibits a mean IC50 of 1.2 nM against a broad panel of RSV A and B laboratory strains and clinical isolates [1]. This positions it with a potency intermediate to that of the fusion inhibitor presatovir (mean EC50 = 0.43 nM) [2] and approximately 3-fold more potent than ziresovir (EC50 = 3 nM) [3]. When compared to the historical standard ribavirin, sisunatovir is orders of magnitude more potent, with ribavirin demonstrating an IC50 of 5.63 μM against the RSV A2 strain [4].
| Evidence Dimension | In vitro antiviral potency (IC50/EC50) |
|---|---|
| Target Compound Data | Mean IC50 = 1.2 nM against RSV A and B panel |
| Comparator Or Baseline | Presatovir: Mean EC50 = 0.43 nM; Ziresovir: EC50 = 3 nM; Ribavirin: IC50 = 5.63 μM (RSV A2) |
| Quantified Difference | Sisunatovir is ~2.8-fold less potent than presatovir, ~2.5-fold more potent than ziresovir, and ~4,700-fold more potent than ribavirin in vitro. |
| Conditions | Cell-based antiviral assays using laboratory strains and clinical isolates. |
Why This Matters
Potency is a primary determinant of therapeutic window and dosage; a low nanomolar IC50 suggests that sisunatovir can achieve effective antiviral concentrations at lower, potentially safer, doses compared to less potent alternatives.
- [1] Cockerill, G. S. et al. (2021). Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion. Journal of Medicinal Chemistry, 64(7), 3658-3676. View Source
- [2] Mackman, R. L. et al. (2015). Discovery of an oral respiratory syncytial virus (RSV) fusion inhibitor (GS-5806) and clinical proof of concept in a human RSV challenge study. Journal of Medicinal Chemistry, 58(4), 1630-1643. View Source
- [3] Zheng, X. et al. (2019). Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor. Journal of Medicinal Chemistry, 62(13), 6003-6014. View Source
- [4] Kim, Y. I. et al. (2017). The antiviral effects of RSV fusion inhibitor, MDT-637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin. Influenza and Other Respiratory Viruses. View Source
